5,7-dinitro-2-phenyl-1H-indazol-3-one
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Overview
Description
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is part of the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-2-phenyl-1H-indazol-3-one typically involves the nitration of 2-phenyl-1,2-dihydro-3H-indazol-3-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is 5,7-diamino-2-phenyl-1,2-dihydro-3H-indazol-3-one.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable nitro groups
Mechanism of Action
The mechanism of action of 5,7-dinitro-2-phenyl-1H-indazol-3-one involves its interaction with various molecular targets. The nitro groups are believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of key enzymes or the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,2-dihydro-3H-indazol-3-one: Lacks the nitro groups and has different biological activities.
5,7-Diamino-2-phenyl-1,2-dihydro-3H-indazol-3-one: A reduced form with amino groups instead of nitro groups.
Uniqueness
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one is unique due to its dual nitro groups, which contribute to its distinct chemical reactivity and biological activity. The presence of these nitro groups allows for specific interactions with biological targets that are not possible with similar compounds lacking these functional groups .
Properties
CAS No. |
23614-55-3 |
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Molecular Formula |
C13H8N4O5 |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
5,7-dinitro-2-phenyl-1H-indazol-3-one |
InChI |
InChI=1S/C13H8N4O5/c18-13-10-6-9(16(19)20)7-11(17(21)22)12(10)14-15(13)8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
PBZJZJOWHIIIOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
15.3 [ug/mL] |
Origin of Product |
United States |
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